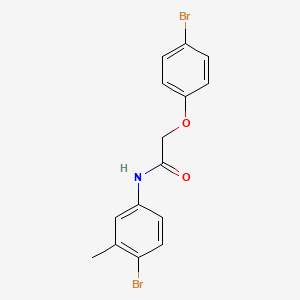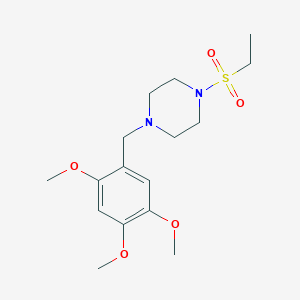![molecular formula C11H10N6OS B10881698 3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B10881698.png)
3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-1,2,4-TRIAZIN-5(4H)-ONE is a complex organic compound that features a benzotriazole moiety linked to a triazine ring via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-1,2,4-TRIAZIN-5(4H)-ONE typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-1,2,4-TRIAZIN-5(4H)-ONE can undergo various chemical reactions including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzotriazole moiety .
Scientific Research Applications
3-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-1,2,4-TRIAZIN-5(4H)-ONE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-1,2,4-TRIAZIN-5(4H)-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s function. The compound’s unique structure allows it to engage in various molecular interactions, making it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: A simpler analog that lacks the triazine ring and sulfanyl linkage.
6-Methyl-1,2,4-Triazin-5(4H)-one: A triazine derivative without the benzotriazole moiety.
Benzotriazol-1-ylmethyl derivatives: Compounds with similar benzotriazole linkages but different substituents.
Uniqueness
3-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-6-METHYL-1,2,4-TRIAZIN-5(4H)-ONE is unique due to its combined benzotriazole and triazine structures, linked by a sulfanyl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C11H10N6OS |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethylsulfanyl)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H10N6OS/c1-7-10(18)12-11(15-13-7)19-6-17-9-5-3-2-4-8(9)14-16-17/h2-5H,6H2,1H3,(H,12,15,18) |
InChI Key |
SWVPXHWFYHKGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)SCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10881628.png)
methanone](/img/structure/B10881634.png)
![(2,3-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10881636.png)
methanone](/img/structure/B10881638.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10881641.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate](/img/structure/B10881652.png)
![2-(4-Chlorophenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10881658.png)

![1-{4-[(3-Chlorophenyl)carbonyl]piperazin-1-yl}-2,2-diphenylethanone](/img/structure/B10881678.png)

![Azepan-1-yl[1-(2-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10881682.png)
-yl)methanone](/img/structure/B10881685.png)

